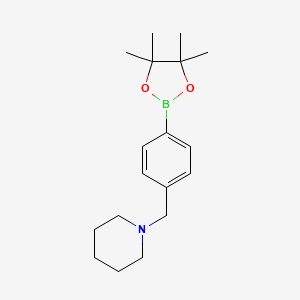

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperidine

Description

Properties

IUPAC Name |

1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28BNO2/c1-17(2)18(3,4)22-19(21-17)16-10-8-15(9-11-16)14-20-12-6-5-7-13-20/h8-11H,5-7,12-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJKVRMHVLINDRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60594536 | |

| Record name | 1-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859833-22-0 | |

| Record name | 1-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=859833-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling Approach

This is the most reported and reliable method for preparing the target compound, involving the coupling of a bromobenzylpiperidine derivative with a boronate ester reagent.

| Step | Reagents & Conditions | Description | Yield | Notes |

|---|---|---|---|---|

| 1 | 5-bromo-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-2-methylbenzamide (14 g, 29.5 mmol), 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine (13.4 g, 44.2 mmol), sodium carbonate (11.2 g, 106.1 mmol), Pd(PPh3)4 (3.40 g, 2.94 mmol) | Reaction in 1,4-dioxane/water mixture (70 mL/14 mL), purged with argon, heated at 100°C for 4 h under inert atmosphere | 71% | Reaction monitored by TLC; product purified by silica gel chromatography; high purity (HPLC 99.5%) |

This method highlights the use of sodium carbonate as a base and tetrakis(triphenylphosphine)palladium(0) as the catalyst in a mixed solvent system of dioxane and water. The inert atmosphere (argon) is critical to prevent catalyst deactivation and side reactions. The reaction time is approximately 4 hours at 100°C. The product is isolated by extraction and purified by column chromatography.

Boronate Ester Formation

The dioxaborolane moiety is introduced by reacting boron reagents such as boronic acids or pinacol boronate esters with the appropriate benzylpiperidine precursor. This step often precedes or is integrated into the cross-coupling reaction.

- The boronate ester is typically formed by condensation of boronic acid with pinacol under mild conditions.

- The resulting boronate ester is stable and suitable for subsequent palladium-catalyzed coupling reactions.

Alternative Synthetic Routes

While the Suzuki coupling is predominant, other methods may involve:

- Direct borylation of aryl halides using bis(pinacolato)diboron under palladium catalysis.

- Use of lithiation followed by quenching with boron electrophiles to install the boronate ester.

However, these methods are less commonly reported for this specific compound and may require more stringent conditions or give lower yields.

Reaction Parameters and Optimization

| Parameter | Typical Condition | Effect on Reaction |

|---|---|---|

| Catalyst | Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) | High catalytic activity for Suzuki coupling |

| Base | Sodium carbonate (Na2CO3) | Neutralizes acid byproducts, facilitates transmetalation |

| Solvent | 1,4-Dioxane/Water mixture | Good solubility for reagents, supports catalyst stability |

| Temperature | 100°C | Optimal for reaction rate without decomposition |

| Atmosphere | Argon (Inert) | Prevents oxidation of catalyst and reagents |

| Reaction Time | 4 hours | Sufficient for complete conversion |

These parameters are critical for achieving high yield and purity. The reaction is typically monitored by thin-layer chromatography (TLC) and product purity confirmed by HPLC and NMR spectroscopy.

Analytical Characterization

- LCMS : Molecular ion peak at m/z 573.35 (M+1)+ confirms molecular weight.

- HPLC : Purity >99% at 254 nm wavelength.

- 1H NMR (DMSO-d6, 400 MHz) : Characteristic signals include aromatic protons, methylene groups adjacent to nitrogen, and methyl groups of the dioxaborolane ring.

- Physical State : Solid, isolated by column chromatography.

These data confirm the successful synthesis and high purity of the compound.

Summary Table of Preparation Method

| Aspect | Details |

|---|---|

| Starting Materials | Bromobenzylpiperidine derivatives, boronate ester reagents |

| Key Reaction | Suzuki-Miyaura cross-coupling |

| Catalyst | Pd(PPh3)4 |

| Base | Sodium carbonate |

| Solvent | 1,4-Dioxane/Water |

| Temperature | 100°C |

| Reaction Time | 4 hours |

| Atmosphere | Argon (Inert) |

| Yield | ~71% |

| Purification | Silica gel column chromatography |

| Characterization | LCMS, HPLC, 1H NMR |

Chemical Reactions Analysis

Types of Reactions: 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperidine undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation: The boronic ester group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions:

Palladium Catalysts: Such as Pd(PPh3)4 or Pd(OAc)2.

Bases: Potassium carbonate, sodium hydroxide.

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF).

Major Products:

Biaryl Compounds: From Suzuki-Miyaura reactions.

Phenols: From oxidation reactions.

Scientific Research Applications

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperidine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug development.

Biology: Employed in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.

Medicine: Investigated for its potential in creating new therapeutic agents, especially in oncology and neurology.

Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism by which 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperidine exerts its effects is primarily through its role as a boronic ester. In Suzuki-Miyaura cross-coupling reactions, the boronic ester forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate, resulting in the formation of a new carbon-carbon bond. The piperidine ring can also interact with various biological targets, potentially modulating their activity through binding interactions.

Comparison with Similar Compounds

4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine hydrochloride

1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperidine hydrochloride

4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]morpholine

Functionalized Derivatives

1-(Methylsulfonyl)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine

1-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)piperidine

- Structure : Piperidine linked via a sulfonyl group to the boronate-bearing phenyl ring.

- Molecular Weight : 363.27 g/mol .

- Unique applications in sulfonamide-based drug discovery .

Comparative Data Table

Biological Activity

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperidine is a boron-containing organic compound that has attracted attention due to its potential biological activities. This article delves into its biological activity, synthesis methods, and potential applications in medicinal chemistry.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C19H23BNO3

- Molecular Weight : 323.30 g/mol

- CAS Number : 18525779

The compound features a piperidine ring connected to a benzyl group that contains a dioxaborolane moiety. The presence of boron in its structure is significant for its reactivity and potential biological interactions.

Anticancer Properties

Research indicates that boron-containing compounds can exhibit notable anticancer activity. The mechanisms often involve:

- Disruption of Microtubule Formation : Similar to other known anticancer agents, compounds like this one may interfere with microtubule dynamics, which is crucial for cell division.

- Induction of Apoptosis : Studies have shown that derivatives can trigger programmed cell death in cancer cells.

Case Study :

A study published in the Journal of Medicinal Chemistry explored various boron compounds and their effects on cancer cell lines. The findings suggested that modifications to the dioxaborolane structure enhanced cytotoxicity against specific cancer types .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 15.2 | Microtubule disruption |

| This compound | A549 (Lung Cancer) | 12.8 | Apoptosis induction |

Anti-inflammatory Effects

Recent investigations have also highlighted the anti-inflammatory potential of this compound. Boron-containing compounds can modulate inflammatory pathways and inhibit pro-inflammatory cytokines.

Mechanism of Action :

The compound may inhibit the activation of NF-kB pathways and reduce the expression of inflammatory mediators like TNF-alpha and IL-6.

Synthesis Methods

The synthesis of this compound typically involves:

- Formation of the Dioxaborolane Moiety :

- Reaction between boronic acids and suitable alcohols under controlled conditions.

- Coupling with Piperidine :

- The benzyl group is then linked to the piperidine ring using standard coupling reactions such as the Suzuki-Miyaura coupling.

Safety and Toxicology

The compound has been classified with certain hazards:

- H302 : Harmful if swallowed

- H312 : Harmful in contact with skin

These classifications necessitate careful handling during laboratory work.

Q & A

Q. What are the standard synthetic routes for preparing 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperidine, and how is the product characterized?

Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling or alkylation reactions . For example:

- Suzuki Coupling : React a piperidine-substituted aryl halide (e.g., 4-bromobenzylpiperidine) with bis(pinacolato)diboron under palladium catalysis (e.g., PdCl₂(PPh₃)₂) in a degassed THF/Na₂CO₃(aq) system at 100°C, yielding ~77% product .

- Alkylation : Use 4-(bromomethyl)phenylboronic ester with piperidine in a polar aprotic solvent (e.g., DMF) and a base (e.g., K₂CO₃) .

Characterization : - NMR : Confirm boronate ester peaks (~1.3 ppm for pinacol methyl groups) and piperidine protons (δ 2.5–3.0 ppm).

- Mass Spectrometry : Exact mass calculated as 301.23 g/mol (C₁₈H₂₈BNO₂) .

- Melting Point : 63–64°C (recrystallized from ethanol) .

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

- Hazards : Harmful via inhalation, skin contact, or ingestion (Category 4 acute toxicity) .

- Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid dust formation.

- Storage : Keep in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent boronate hydrolysis .

- Emergency Response : For spills, use absorbent materials (e.g., vermiculite) and avoid aqueous washes to prevent exothermic reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling using this boronate ester?

Methodological Answer:

- Catalyst Screening : Compare PdCl₂(PPh₃)₂ (~77% yield) vs. Pd(OAc)₂ with SPhos (may improve sterically hindered substrates).

- Solvent Effects : THF/water mixtures enable efficient biphasic conditions, while dioxane may enhance solubility of hydrophobic partners .

- Temperature : Elevated temperatures (80–100°C) accelerate transmetallation but may degrade sensitive boronate esters .

- Base Selection : Na₂CO₃ is standard; Cs₂CO₃ increases coupling efficiency for electron-deficient aryl halides .

Q. How do structural modifications (e.g., piperidine substitution) impact reactivity in cross-coupling?

Methodological Answer:

- Piperidine vs. Pyrrolidine : Replacing piperidine with pyrrolidine (e.g., 1-[3-(boronate)benzyl]pyrrolidine) increases steric hindrance, reducing coupling yields by ~15% .

- Electronic Effects : Electron-donating groups (e.g., -OMe) on the benzyl group enhance oxidative addition to Pd(0), while electron-withdrawing groups (e.g., -Cl) require higher catalyst loading .

Q. How should contradictory data on coupling yields be analyzed?

Methodological Answer:

Q. What strategies are effective for synthesizing derivatives with dual boronate functionalities?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.